

Application Notes and Protocols: Z-Tyr-OH in Enzyme Inhibitor Synthesis

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Compound of Interest

Compound Name: **Z-Tyr-OH**

Cat. No.: **B554332**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N- α -Cbz-L-tyrosine (**Z-Tyr-OH**) as a versatile building block in the synthesis of various enzyme inhibitors. The unique structural features of **Z-Tyr-OH**, including its protected α -amino group, a reactive carboxylic acid, and a phenolic side chain, make it a valuable starting material for creating inhibitors targeting proteases and other enzyme classes.

Introduction to Z-Tyr-OH in Inhibitor Design

Z-Tyr-OH serves as a key scaffold in medicinal chemistry for the development of targeted enzyme inhibitors. The carbobenzyloxy (Cbz or Z) protecting group offers stability during synthetic steps and can be readily removed under specific conditions. The tyrosine side chain can participate in crucial binding interactions within an enzyme's active site, particularly for enzymes that recognize aromatic residues, such as chymotrypsin. Furthermore, the carboxylic acid moiety provides a handle for various chemical modifications, including amidation to extend peptide chains, reduction to aldehydes, or conversion to other functional groups like hydroxamates, which are known to chelate metal ions in the active sites of metalloproteinases.

Target Enzyme Classes

Z-Tyr-OH-derived inhibitors have shown potential against several classes of enzymes, including:

- Serine Proteases: Notably chymotrypsin, which preferentially cleaves peptide bonds adjacent to aromatic amino acids.[1][2] **Z-Tyr-OH** can be incorporated into peptide sequences to mimic the natural substrate.
- Cysteine Proteases: Peptide aldehydes derived from amino acids are potent inhibitors of cysteine proteases like cruzain.[3]
- Metalloproteinases: The tyrosine scaffold can be modified to include metal-binding groups like hydroxamic acids to target zinc-dependent matrix metalloproteinases (MMPs).[4][5]
- Tyrosine Kinases: While not a direct precursor for many common tyrosine kinase inhibitors (TKIs), the tyrosine structure is fundamental to the substrates of these enzymes, and derivatives can be explored for inhibitory activity.[6][7][8]

Quantitative Data: Inhibitory Activities of Tyrosine Derivatives

The following tables summarize the inhibitory concentrations (IC50) and inhibition constants (Ki) for various tyrosine-derived inhibitors against different enzyme targets. This data highlights the potential for developing potent inhibitors from this class of compounds.

Inhibitor	Target Enzyme	IC50 (μM)	Ki (μM)	Reference
Cyanopeptolin (CPs-Tyr ²) Derivatives	Chymotrypsin	0.26	-	[1]
Dipeptide Leu-Phe benzyl ester (D-L isomer)	Chymotrypsin	-	22	[9]
H-D-Phe-L-Leu-OBzl	Chymotrypsin	-	6.3	[9]
L-benzyl tyrosine thiol carboxylic acid analogues	Metallo-β-lactamase (IMP-1)	-	1.04 - 4.77	[10]
Tyrosine Derivative 5g	Mcl-1	-	0.18	[11]
Tyrosine Derivative 6l	Mcl-1	-	0.27	[11]
Tyrosine Derivative 6c	Mcl-1	-	0.23	[11]
Fused tricyclic quinazoline analogue 8	EGFR Tyrosine Kinase	0.000008	-	[7]
4-phenylamino-pyrrolo-pyrimidine CGP 59 326	EGF-R PTK	0.006	-	[8]
4-phenylamino-pyrrolo-pyrimidine CGP 60 261	EGF-R PTK	-	-	[8]
4-phenylamino-pyrrolo-	EGF-R PTK	0.03	-	[8]

pyrimidine CGP
62 706

Table 1: Summary of inhibitory activities of various tyrosine-derived compounds.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a hypothetical **Z-Tyr-OH**-containing peptide aldehyde inhibitor targeting chymotrypsin, based on established solid-phase peptide synthesis (SPPS) and peptide aldehyde synthesis protocols.[12][13][14]

Protocol 1: Solid-Phase Synthesis of a Z-Tyr-OH Containing Peptide

Objective: To synthesize a protected dipeptide, Z-Tyr-Phe-Resin, on a solid support.

Materials:

- 2-Chlorotriyl chloride resin
- N- α -Fmoc-L-phenylalanine (Fmoc-Phe-OH)
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM), anhydrous
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Piperidine, 20% in DMF
- **Z-Tyr-OH**
- O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
- Solid-phase synthesis vessel
- Shaker

Procedure:

- Resin Swelling: Swell 1 g of 2-chlorotriyl chloride resin in 10 mL of anhydrous DCM in a solid-phase synthesis vessel for 30 minutes with gentle agitation.
- Loading of the First Amino Acid (Fmoc-Phe-OH):
 - Dissolve 3 equivalents of Fmoc-Phe-OH and 7.5 equivalents of DIPEA in anhydrous DCM (10 mL/g of resin).
 - Add the solution to the swollen resin and shake the mixture for 1 hour at room temperature.
 - Wash the resin three times with DMF.
 - To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (80:15:5) and shake for 15 minutes.
 - Wash the resin three times with DMF and then three times with DCM. Dry the resin under vacuum.
- Fmoc Deprotection:
 - Wash the resin-bound Fmoc-Phe-OH once with DMF.
 - Add 10 mL of 20% piperidine in DMF to the resin and shake for 20 minutes to remove the Fmoc protecting group.
 - Wash the resin thoroughly with DMF (5 times) to remove piperidine and the Fmoc adduct.
- Coupling of **Z-Tyr-OH**:
 - In a separate vial, pre-activate 3 equivalents of **Z-Tyr-OH** with 2.9 equivalents of HBTU and 6 equivalents of DIPEA in DMF for 5 minutes.
 - Add the activated **Z-Tyr-OH** solution to the deprotected Phe-resin.
 - Shake the reaction vessel for 2 hours at room temperature.

- Wash the resin with DMF (3 times), DCM (3 times), and methanol (3 times).
- Dry the final peptide-resin (Z-Tyr-Phe-Resin) under vacuum.

Protocol 2: Conversion of C-terminal Carboxylic Acid to Aldehyde

Objective: To convert the resin-bound peptide to a peptide aldehyde.

Materials:

- Z-Tyr-Phe-Resin (from Protocol 1)
- Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
- Dess-Martin periodinane (DMP) or other mild oxidizing agent
- Anhydrous tetrahydrofuran (THF)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water

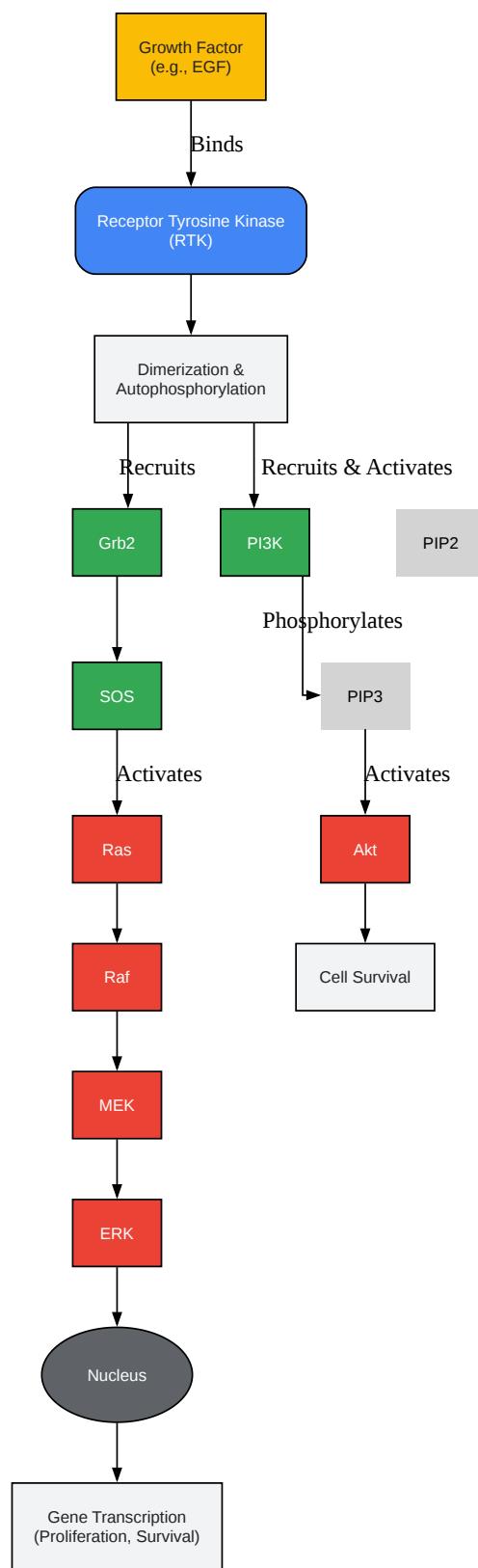
Procedure:

- Reduction to Alcohol:
 - Suspend the dried Z-Tyr-Phe-Resin in anhydrous THF.
 - Carefully add a solution of LiAlH₄ (or a milder reducing agent like NaBH₄ in the presence of an activator) in THF at 0°C.
 - Stir the reaction mixture at 0°C for 1-2 hours.

- Quench the reaction by the dropwise addition of water, followed by 15% NaOH and then more water.
- Filter the resin and wash thoroughly with THF, DCM, and methanol. Dry the resin.
- Oxidation to Aldehyde:
 - Swell the resin-bound peptide alcohol in anhydrous DCM.
 - Add a solution of Dess-Martin periodinane (1.5 equivalents) in DCM.
 - Stir the reaction at room temperature for 1-2 hours.
 - Filter the resin and wash with DCM.
- Cleavage from Resin:
 - Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours at room temperature.
 - Filter the resin and collect the filtrate.
 - Precipitate the crude peptide aldehyde by adding cold diethyl ether.
 - Centrifuge to collect the precipitate and wash with cold ether.
 - Dry the crude product under vacuum.
- Purification:
 - Purify the crude peptide aldehyde by reverse-phase high-performance liquid chromatography (RP-HPLC).
 - Lyophilize the pure fractions to obtain the final Z-Tyr-Phe-aldehyde inhibitor.

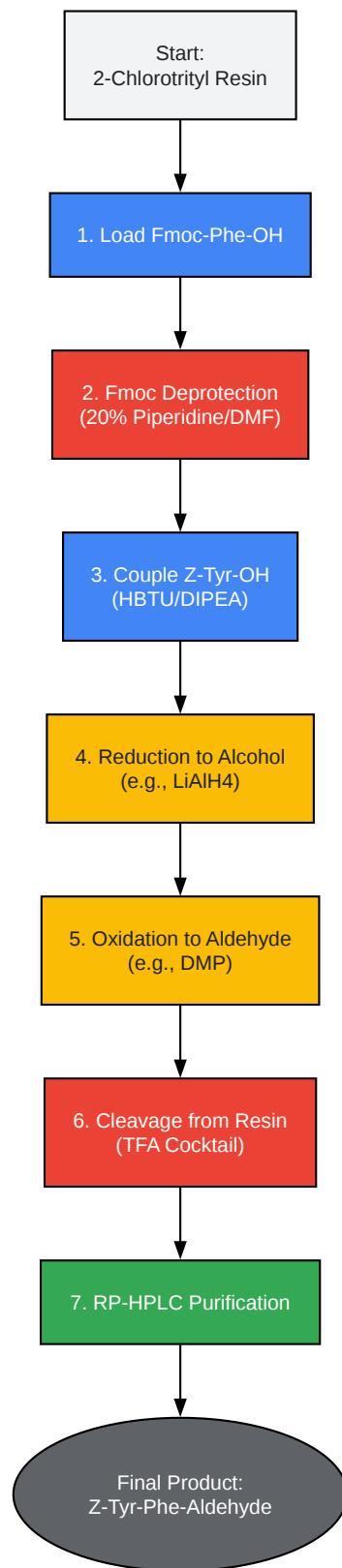
Visualizations

Signaling Pathway: Tyrosine Kinase Receptor Pathway

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Caption: A simplified diagram of the Receptor Tyrosine Kinase (RTK) signaling pathway.

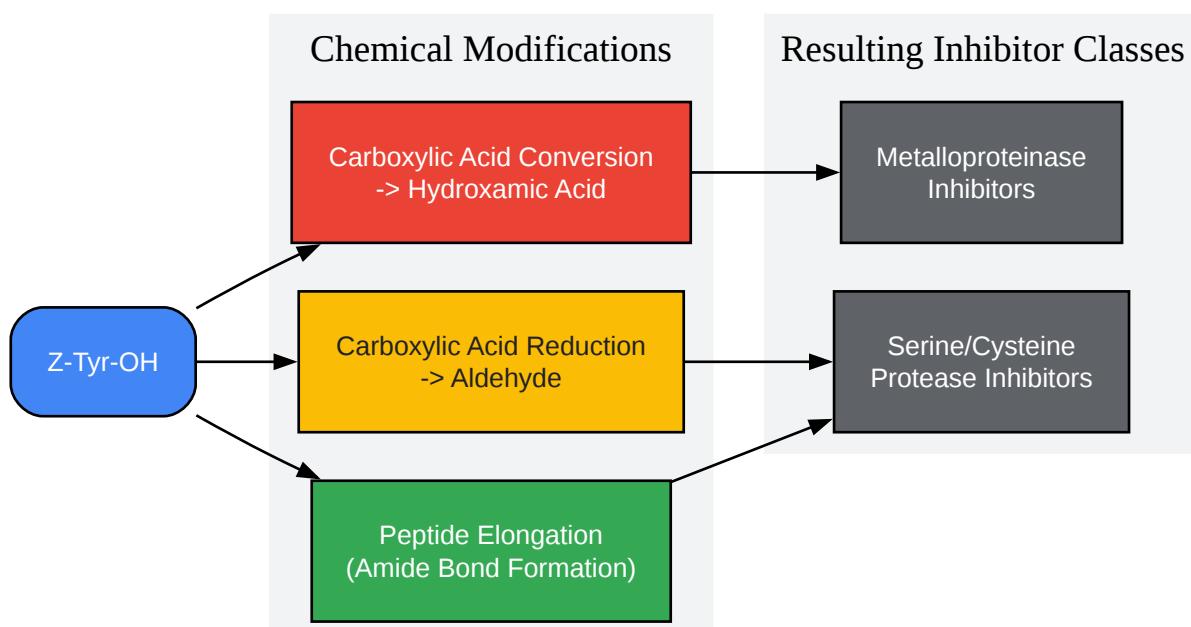
Experimental Workflow: Synthesis of a Z-Tyr-OH Containing Peptide Aldehyde



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Caption: Experimental workflow for the synthesis of a **Z-Tyr-OH** peptide aldehyde.

Logical Relationship: **Z-Tyr-OH** as a Precursor for Different Inhibitor Types

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Caption: **Z-Tyr-OH** as a versatile precursor for various enzyme inhibitors.

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